molecular formula C15H18ClN B1420913 2-(Naphthalen-2-ylmethyl)pyrrolidine hydrochloride CAS No. 1221726-17-5

2-(Naphthalen-2-ylmethyl)pyrrolidine hydrochloride

Cat. No. B1420913
M. Wt: 247.76 g/mol
InChI Key: KKWZGGCWCFQJCQ-UHFFFAOYSA-N
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Description

“2-(Naphthalen-2-ylmethyl)pyrrolidine hydrochloride” is a chemical compound with the molecular formula C15H18ClN . It is a powder in physical form . The IUPAC name for this compound is 2-(2-naphthylmethyl)pyrrolidine hydrochloride .


Molecular Structure Analysis

The InChI code for “2-(Naphthalen-2-ylmethyl)pyrrolidine hydrochloride” is 1S/C15H17N.ClH/c1-2-5-14-10-12(7-8-13(14)4-1)11-15-6-3-9-16-15;/h1-2,4-5,7-8,10,15-16H,3,6,9,11H2;1H . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

The molecular weight of “2-(Naphthalen-2-ylmethyl)pyrrolidine hydrochloride” is 247.77 g/mol . It is a powder in physical form . The compound should be stored at room temperature .

Scientific Research Applications

  • Organocatalysis :

    • Used as an effective organocatalyst in asymmetric Michael addition reactions, offering high yield and enantioselectivities (Cui Yan-fang, 2008).
    • Demonstrated high catalytic activity in asymmetric Michael reactions of cyclohexanone and nitroolefins, particularly in water (S. Syu, Tzu-Ting Kao, Wenwei Lin, 2010).
  • Ligand Synthesis :

  • P-Glycoprotein Modulation :

    • Investigated for its ability to modulate P-glycoprotein, a significant factor in multidrug resistance in cancer treatments (A. Carocci et al., 2016).
  • Material Science and Piezoelectric Properties :

  • Chemosensors for Metal Ions :

  • Cellular Transport Mechanisms :

  • Conducting Polymers :

    • Applied in the development of conducting polymers from low oxidation potential monomers based on pyrrole (G. Sotzing et al., 1996).
  • Coordination Compounds :

    • Played a role in the formation of Cd(II) coordination compounds with diverse structural and luminescent properties (Jing Han et al., 2017).
  • Antimalarial Potential :

  • Antibacterial and Antifungal Activities :

  • Fluorescent Chemosensors :

  • Synthesis of Amide Ligands :

    • Enabled the Cu-catalyzed coupling of sodium methanesulfinate with (hetero)aryl chlorides, demonstrating its utility as a ligand (D. Ma et al., 2017).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause harm to health . The hazard statements associated with this compound are H302, H315, H319, and H335 , which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively. The compound should be handled with appropriate safety measures, including avoiding inhalation or contact with skin and eyes .

properties

IUPAC Name

2-(naphthalen-2-ylmethyl)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N.ClH/c1-2-5-14-10-12(7-8-13(14)4-1)11-15-6-3-9-16-15;/h1-2,4-5,7-8,10,15-16H,3,6,9,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKWZGGCWCFQJCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CC2=CC3=CC=CC=C3C=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Naphthalen-2-ylmethyl)pyrrolidine hydrochloride

CAS RN

1221726-17-5
Record name Pyrrolidine, 2-(2-naphthalenylmethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221726-17-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(naphthalen-2-ylmethyl)pyrrolidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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